molecular formula C17H14O6 B14377320 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one CAS No. 89966-05-2

7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14377320
CAS No.: 89966-05-2
M. Wt: 314.29 g/mol
InChI Key: FZSWQBPYUVJJLX-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one is a flavonoid derivative known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, known for their antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of 3,4-dimethoxyphenylacetonitrile as a starting material . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the chromenone structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chromenone ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry .

Biology: Biologically, 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-chromen-4-one has shown potential as an antioxidant and anti-inflammatory agent. It is being investigated for its ability to scavenge free radicals and reduce oxidative stress in cells .

Medicine: In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation .

Industry: Industrially, this compound is used in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable additive in health supplements and skincare products .

Properties

IUPAC Name

7-hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-13(19)16(15(7-10)22-2)12-8-23-14-5-9(18)3-4-11(14)17(12)20/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSWQBPYUVJJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=COC3=C(C2=O)C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80756139
Record name 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80756139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89966-05-2
Record name 7-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80756139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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